2-(3-Fluoropyrrolidin-1-yl)propanoic acid
Overview
Description
Molecular Structure Analysis
The InChI code for 3-(3-fluoropyrrolidin-1-yl)propanoic acid hydrochloride is1S/C7H12FNO2.ClH/c8-6-1-3-9(5-6)4-2-7(10)11;/h6H,1-5H2,(H,10,11);1H
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 161.17 g/mol.Scientific Research Applications
Medicinal Chemistry Applications
Fluoropyrrolidine derivatives, including 2-(3-Fluoropyrrolidin-1-yl)propanoic acid, are explored extensively in the development of new pharmaceuticals due to their structural significance and biological relevance. For instance, the metabolic activation of fluoropyrrolidine dipeptidyl peptidase-IV inhibitors by rat liver microsomes was investigated, demonstrating the compound's bioactivation and providing insights into the mechanisms of bioactivation through the formation of reactive intermediates (S. Xu et al., 2004). This study underscores the compound's potential in therapeutic applications, particularly in the context of diabetes treatment where DPP-IV inhibitors play a crucial role.
Organic Synthesis and Chemical Analysis
In the realm of organic synthesis, fluoropyrrolidine derivatives are utilized as key intermediates for the synthesis of various compounds. The synthesis of small 3-fluoro- and 3,3-difluoropyrrolidines using azomethine ylide chemistry has been reported, highlighting the versatility of vinyl fluorides in cycloaddition reactions to access fluoropyrrolidine scaffolds (Indrawan J. McAlpine et al., 2015). This demonstrates the importance of fluoropyrrolidine derivatives in synthesizing structurally diverse and complex organic molecules.
Material Science and Imaging Applications
Moreover, fluoropyrrolidine derivatives find applications in material science and imaging technologies. For example, the synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography (PET) were explored, revealing that one of the enantiomers provides higher tumor uptake and better tumor-to-brain ratios, indicating its potential as a novel PET imaging agent for brain tumors (J. McConathy et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Biochemical Analysis
Cellular Effects
The effects of 2-(3-Fluoropyrrolidin-1-yl)propanoic acid on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it may inhibit or activate enzymes, resulting in altered metabolic pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that it can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular homeostasis and potential toxicity to specific organs .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may influence the activity of enzymes involved in the metabolism of amino acids or fatty acids, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. Understanding these mechanisms is crucial for determining its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Properties
IUPAC Name |
2-(3-fluoropyrrolidin-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-5(7(10)11)9-3-2-6(8)4-9/h5-6H,2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGKBRJEOHZJCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.